HMN-214 (CAS: 173529-46-9) is a structurally optimized, orally bioavailable stilbazole prodrug utilized primarily in preclinical oncology and chemoinformatics as an indirect Polo-like kinase 1 (PLK1) inhibitor[1]. Unlike conventional kinase inhibitors, HMN-214 undergoes in vivo conversion to its active metabolite, HMN-176, which disrupts the subcellular spatial distribution of PLK1 rather than binding to its ATP pocket[2]. For laboratory procurement and formulation, HMN-214 presents as a crystalline solid with a defined solubility profile requiring anhydrous DMSO (≥21.2 mg/mL) to prevent moisture-induced precipitation. Its primary procurement value lies in its pharmacokinetic profile for oral dosing regimens and its ability to bypass standard kinase resistance mechanisms in multidrug-resistant (MDR) tumor models [3].
Substituting HMN-214 with its active metabolite, HMN-176, or with direct PLK1 inhibitors like BI 2536 fundamentally compromises experimental design and in vivo processability [1]. While HMN-176 exhibits potent in vitro cytotoxicity, it lacks the pharmacokinetic properties required for sustained oral administration, making HMN-214 the mandatory precursor for in vivo xenograft models where stable systemic exposure without toxic accumulation is required [2]. Furthermore, replacing HMN-214 with generic ATP-competitive PLK1 inhibitors fails in multidrug-resistant (MDR) paradigms; HMN-214 downregulates MDR1 mRNA expression and avoids the ATP-binding pocket entirely, meaning it retains efficacy in taxane-resistant or kinase-mutated cell lines where standard direct inhibitors are subject to efflux or target-site resistance [3].
For in vivo applications, HMN-214 is specifically engineered to overcome the delivery limitations of its active metabolite, HMN-176. Pharmacokinetic studies demonstrate that oral administration of HMN-214 (e.g., 20-33 mg/kg p.o. in murine models) results in efficient conversion to HMN-176 with dose-proportional increases in AUC, without the toxic accumulation observed with repeated direct dosing of the metabolite [1]. This makes HMN-214 the required procurement choice for continuous oral dosing schedules (e.g., 5-day to 21-day regimens) in xenograft models [2].
| Evidence Dimension | In vivo systemic exposure and accumulation |
| Target Compound Data | HMN-214: Dose-proportional AUC increase via oral route with no toxic metabolite accumulation |
| Comparator Or Baseline | HMN-176 (Active Metabolite): Unsuitable for sustained oral dosing due to suboptimal PK profile |
| Quantified Difference | HMN-214 enables continuous 21-day oral dosing schedules (up to 8 mg/m2/d in clinical models) without cumulative toxicity |
| Conditions | In vivo pharmacokinetic profiling and repeated oral dosing schedules |
Buyers must procure the HMN-214 prodrug rather than the HMN-176 metabolite to ensure viable oral formulation and reproducible systemic exposure in animal models.
Unlike conventional PLK1 inhibitors such as BI 2536 or Volasertib, which directly bind the ATP pocket (IC50 ~0.8-1 nM), HMN-214 acts indirectly by altering the subcellular spatial orientation of PLK1 [1]. Upon conversion to HMN-176, it functions as an 'anticentrosome' agent, disrupting mitotic spindle assembly without directly inhibiting the enzymatic activity of PLK1 [2]. This non-ATP-competitive mechanism is critical for researchers targeting kinase-resistant mutations where standard ATP-competitive inhibitors lose efficacy.
| Evidence Dimension | Mechanism of PLK1 target engagement |
| Target Compound Data | HMN-214/176: Indirect spatial redistribution of PLK1 (anticentrosome activity) |
| Comparator Or Baseline | BI 2536 / Volasertib: Direct ATP-competitive enzymatic inhibition (IC50 ~0.87 nM) |
| Quantified Difference | HMN-214 avoids the ATP-binding pocket entirely, bypassing pocket-specific resistance mutations |
| Conditions | Subcellular localization and kinase enzymatic assays |
Procuring HMN-214 provides a distinct mechanistic tool for bypassing ATP-pocket resistance, essential for advanced kinase inhibitor screening workflows.
HMN-214 demonstrates a distinct capacity to restore chemosensitivity in multidrug-resistant tumor models, providing a measurable advantage over standard chemotherapeutics like paclitaxel or vincristine. In nude mice bearing multidrug-resistant KB-A.1 xenografts, oral administration of HMN-214 (10-20 mg/kg) significantly decreased MDR1 mRNA expression [1]. Its active metabolite, HMN-176, targets the transcription factor NF-Y to suppress MDR1 promoter-driven expression (effective at 3-300 nM in HeLa cells), yielding a lower resistance index compared to standard agents .
| Evidence Dimension | MDR1 expression and resistance index |
| Target Compound Data | HMN-214/176: Dose-dependent suppression of MDR1 mRNA and low resistance index |
| Comparator Or Baseline | Standard chemotherapeutics (Paclitaxel/Vincristine): High resistance index and susceptibility to P-glycoprotein efflux |
| Quantified Difference | HMN-214 (10-20 mg/kg p.o.) actively downregulates MDR1 expression, restoring sensitivity in KB-A.1 resistant lines |
| Conditions | In vivo KB-A.1 multidrug-resistant xenograft models and in vitro MDR1 promoter assays |
This compound is the optimal procurement choice for laboratories specifically modeling multidrug resistance and P-glycoprotein efflux evasion.
The processability of HMN-214 is highly dependent on solvent quality. While it achieves a solubility of ≥21.2 mg/mL in dimethyl sulfoxide (DMSO), the compound is strictly insoluble in water and ethanol . Furthermore, HMN-214 is highly sensitive to moisture; the use of hygroscopic, moisture-contaminated DMSO significantly reduces its solubility and can lead to precipitation during stock solution preparation . Procurement protocols must pair HMN-214 with newly opened, anhydrous DMSO to ensure reproducible concentration gradients for high-throughput screening.
| Evidence Dimension | Stock solution solubility and stability |
| Target Compound Data | HMN-214: ≥21.2 mg/mL in anhydrous DMSO |
| Comparator Or Baseline | Moisture-contaminated DMSO or Aqueous Buffers: Insoluble / prone to precipitation |
| Quantified Difference | Requires strictly anhydrous conditions to maintain >20 mg/mL stock viability |
| Conditions | Laboratory preparation of >10 mM stock solutions for biological assays |
Buyers must ensure strict handling protocols and procure anhydrous solvents alongside HMN-214 to prevent costly formulation failures in preclinical assays.
Due to its dose-proportional pharmacokinetic profile, HMN-214 is the preferred compound for continuous oral dosing regimens in murine xenograft models of solid tumors (e.g., neuroblastoma, NSCLC, and prostate cancer) [1]. It eliminates the need for complex intravenous formulations required by its active metabolite, HMN-176, streamlining preclinical in vivo workflows.
HMN-214 is ideally suited for chemoinformatics and structural biology workflows seeking to differentiate spatial kinase inhibitors from traditional ATP-competitive binders. By acting as an 'anticentrosome' agent that alters PLK1 localization rather than enzymatic function, it serves as a critical benchmark for developing next-generation allosteric or localization-modifying oncology drugs [2].
In translational oncology research, HMN-214 is deployed to study the downregulation of the MDR1 gene and the restoration of chemosensitivity. Its ability to suppress MDR1 mRNA expression via NF-Y targeting makes it a highly valuable procurement choice for laboratories screening combination therapies against taxane- or vincristine-resistant tumor models [3].